Benzyl morpholine-4-carboxylate
Overview
Description
Benzyl morpholine-4-carboxylate is an organic compound with the molecular formula C12H15NO3. It is an ester derived from morpholine and benzoic acid. This compound is known for its role as a solvent for amines, alcohols, and sulfonamides, and it can also act as a catalyst in the synthesis of aliphatic amines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl morpholine-4-carboxylate typically involves the reaction of morpholine with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Benzyl morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzyl morpholine-4-carboxylic acid.
Reduction: Benzyl morpholine-4-methanol.
Substitution: Various substituted benzyl morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl morpholine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic synthesis reactions.
Biology: It can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of Benzyl morpholine-4-carboxylate involves its ability to act as a nucleophile or electrophile in chemical reactions. Its molecular structure allows it to participate in various organic transformations, facilitating the formation of new chemical bonds. The morpholine ring can interact with different molecular targets, influencing reaction pathways and outcomes .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the benzyl and carboxylate groups.
Benzyl alcohol: Lacks the morpholine ring but shares the benzyl group.
Benzyl benzoate: Contains the benzyl and carboxylate groups but lacks the morpholine ring.
Uniqueness
Benzyl morpholine-4-carboxylate is unique due to its combination of the morpholine ring and benzyl carboxylate group, which imparts specific chemical properties and reactivity. This combination makes it a versatile compound in organic synthesis and industrial applications .
Properties
IUPAC Name |
benzyl morpholine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-12(13-6-8-15-9-7-13)16-10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTOAOYDBSKSFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30495662 | |
Record name | Benzyl morpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30495662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25070-73-9 | |
Record name | Benzyl morpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30495662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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